RecG protein is sourced from the bacterium Escherichia coli, specifically the K-12 substrain MG1655. It is classified under the enzyme category of ATP-dependent helicases, which utilize energy from ATP hydrolysis to facilitate the unwinding of DNA . The protein consists of 693 amino acids and is located in the cytosol of the bacterial cell .
The synthesis of RecG protein can be achieved through various methods, including:
The purification of RecG can be performed using affinity chromatography techniques, often taking advantage of tags such as His-tags or GST-tags that facilitate isolation from cell lysates .
RecG protein has a well-characterized structure that includes several functional domains essential for its helicase activity. The crystal structure reveals that it forms a monomeric unit with specific binding sites for ATP and DNA substrates. The helicase domain is crucial for its ability to unwind double-stranded DNA, while additional domains contribute to substrate recognition and binding affinity .
Key structural features include:
The structural data available through databases like UniProt provides insights into its amino acid sequence and functional motifs that are critical for its activity .
The mechanism by which RecG operates involves several key steps:
This process is crucial for preventing excessive levels of single-stranded DNA, which can lead to mutagenesis if not properly managed .
RecG protein exhibits several notable physical and chemical properties:
These properties are critical for understanding how RecG functions within cellular environments and how it can be manipulated in laboratory settings .
RecG protein has significant applications in various scientific fields:
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